Z-D-Tyr-OH

Enantiomeric Excess Chiral Purity Peptide Synthesis

Z-D-Tyr-OH is a Cbz-protected D-tyrosine building block for solution-phase synthesis of D-amino acid peptides with enhanced proteolytic stability. D-configuration is essential for OxyB enzyme recognition and hnpsPLA2-IIa inhibition—L-tyrosine cannot substitute. Cbz orthogonality enables selective N-deprotection via hydrogenolysis, preserving free phenolic hydroxyl for downstream modifications. Specifications: ≥98% HPLC, ≥99% ee, [α]D -8.5°.

Molecular Formula C14H17NO5
Molecular Weight 279.29 g/mol
CAS No. 64205-12-5
Cat. No. B554473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-D-Tyr-OH
CAS64205-12-5
SynonymsZ-HYP-OMe; 64187-48-0; N-Cbz-L-4-Hydroxyprolinemethylester; (2S,4R)-1-BENZYL2-METHYL4-HYDROXYPYRROLIDINE-1,2-DICARBOXYLATE; Z-Hydroxy-L-prolinemethylester; 1-Benzyl2-methyl(2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate; L-ZHPROME; AC1LEM0W; Z-L-HYP-OME; C1009_SIGMA; SCHEMBL636506; ZINC57239; 1,2-Pyrrolidinedicarboxylicacid,4-hydroxy-,2-methyl1-(phenylmethyl)ester,(2S,4R)-; MolPort-003-940-615; VVKAGQHUUDRPOI-NEPJUHHUSA-N; 9827AB; ZINC00057239; AKOS025117312; PB32108; AJ-09640; AK-40182; BP-12081; SY024228; Z-L-4-HYDROXYPROLINEMETHYLESTER; FT-0686515
Molecular FormulaC14H17NO5
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O
InChIInChI=1S/C17H17NO5/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21)/t15-/m1/s1
InChIKeyVVKAGQHUUDRPOI-NEPJUHHUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-D-Tyr-OH (CAS 64205-12-5): Protected D-Tyrosine Building Block for Peptide Synthesis


Z-D-Tyr-OH, systematically named N-benzyloxycarbonyl-D-tyrosine, is a D-amino acid derivative featuring a benzyloxycarbonyl (Z or Cbz) protecting group on the α-amino group [1]. With a molecular weight of 315.32 g/mol and the stereochemical designation (R), this compound serves as a protected building block for incorporating D-tyrosine residues into peptides and peptidomimetics via both solution-phase and solid-phase synthesis methodologies . Unlike its L-enantiomer (Z-L-Tyr-OH), the D-configuration confers resistance to proteolytic degradation and distinct biological interactions, making it a critical component in the design of metabolically stable peptide therapeutics, enzyme inhibitors, and chiral recognition probes [2].

Z-D-Tyr-OH: Why Simple Substitution with Analogs Compromises Synthetic Outcomes


While Z-D-Tyr-OH belongs to a broad class of protected D-tyrosine derivatives, its specific combination of the D-configuration and the benzyloxycarbonyl (Cbz) protecting group creates a unique reactivity and selectivity profile that cannot be matched by simple substitution with L-enantiomers (e.g., Z-L-Tyr-OH) or alternative N-protected derivatives (e.g., Boc-D-Tyr-OH or Fmoc-D-Tyr-OH). The D-configuration itself provides the foundational benefit of metabolic stability and altered biological recognition [1]. However, the choice of the Cbz group further dictates the compound's orthogonal compatibility in multi-step synthetic strategies, as it remains stable under acidic conditions that readily cleave Boc groups, yet can be removed via hydrogenolysis under conditions that leave Fmoc groups intact [2]. Attempting to replace Z-D-Tyr-OH with a seemingly similar analog without rigorous experimental validation introduces significant risk of unwanted side reactions, racemization, or deprotection interference, ultimately compromising yield, purity, and the biological activity of the final peptide construct.

Quantitative Differentiation of Z-D-Tyr-OH: Evidence-Based Selection Guide


Enantiomeric Purity: Explicit ee% Certification for Critical Chiral Applications

Z-D-Tyr-OH is supplied with a specified optical purity of minimum 99.0% enantiomeric excess (ee), as determined by chiral liquid chromatography [1]. This level of chiral integrity is comparable to that of Fmoc-D-Tyr-OH (enantiomer ≤0.5%, implying ≥99.0% ee) [2] and Boc-D-Tyr-OH (enantiomer ≤0.5%) [3]. The explicit certification provided for Z-D-Tyr-OH by reputable suppliers ensures that researchers can confidently employ this building block in applications where even minor L-isomer contamination would confound chiral recognition studies or lead to biologically inactive peptides.

Enantiomeric Excess Chiral Purity Peptide Synthesis

Melting Point: Lower Range Facilitates Handling and Crystallization

Z-D-Tyr-OH exhibits a melting point range of 96.0–101.0 °C [1], which is substantially lower than that of Boc-D-Tyr-OH (135–140 °C) . This lower melting point may indicate differences in crystal packing and can translate to practical advantages in laboratory handling, such as easier dissolution, more efficient recrystallization, and reduced energy input during melt-based formulation steps.

Physical Properties Melting Point Crystallization

Coupling Reactivity: Enhanced Efficiency with Phosphonium Reagents

Studies on N-methyl amino acid derivatives demonstrate that Cbz-protected analogs are more reactive than their Boc-protected counterparts when using PyBroP or PyCloP as coupling reagents . The tert-butyl cation loss from Boc-protected species leads to N-carboxyanhydride formation, reducing coupling efficiency. This class-level finding suggests that Z-D-Tyr-OH may offer superior coupling kinetics in challenging peptide bond formations compared to Boc-D-Tyr-OH, a critical consideration for synthesizing sterically hindered or difficult sequences.

Peptide Coupling Reactivity Boc vs Cbz

Orthogonal Protection: Acid-Stable Cbz Enables Sequential Boc/Cbz Strategies

The benzyloxycarbonyl (Cbz) group of Z-D-Tyr-OH is stable under the acidic conditions (e.g., 50% TFA in DCM) typically employed for the removal of tert-butyloxycarbonyl (Boc) groups [1]. Conversely, the Cbz group can be cleaved by catalytic hydrogenolysis, a condition under which Fmoc groups are stable. This orthogonal stability profile allows Z-D-Tyr-OH to be used in tandem with Boc- or Fmoc-protected amino acids for the synthesis of complex, selectively deprotected peptide intermediates, a capability not shared by Boc-D-Tyr-OH under acidic conditions.

Orthogonal Protection Boc Chemistry Sequential Deprotection

Procurement-Driven Application Scenarios for Z-D-Tyr-OH


Solid-Phase Peptide Synthesis (SPPS) Using the Boc Strategy

Z-D-Tyr-OH is an ideal building block for Boc-strategy SPPS when an acid-stable protecting group is required for the N-terminus. Its Cbz group remains intact during repetitive TFA-mediated Boc deprotection cycles [1]. This allows for the final peptide to be cleaved from the resin with HF, simultaneously removing all side-chain protecting groups while leaving the N-terminal Cbz group in place for subsequent solution-phase modifications or as a lipophilic tag for purification.

Synthesis of Metabolically Stable Peptide Therapeutics

The incorporation of D-tyrosine via Z-D-Tyr-OH into peptide sequences significantly enhances resistance to proteolytic degradation compared to L-tyrosine-containing analogs [1]. This is critical for developing peptide-based drugs, enzyme inhibitors, and imaging agents with extended in vivo half-lives and improved bioavailability. The high enantiomeric purity of Z-D-Tyr-OH [2] ensures that the desired D-stereochemistry is preserved, avoiding the confounding biological effects of L-isomer contamination.

Construction of Complex Peptidomimetics and Chiral Probes

Researchers synthesizing peptidomimetics, constrained peptides, or chiral recognition elements rely on Z-D-Tyr-OH to introduce a D-tyrosine residue with precise stereochemical control. The orthogonal Cbz protection [1] permits selective deprotection and subsequent functionalization, enabling the construction of complex molecular architectures. The certified high enantiomeric excess [2] provides the confidence necessary for studies where chiral purity directly impacts experimental outcomes, such as enzyme inhibition assays or receptor binding studies.

Efficient Solution-Phase Peptide Coupling of Challenging Sequences

For solution-phase syntheses involving sterically hindered or N-methylated amino acids, the Cbz-protected derivative Z-D-Tyr-OH may offer superior coupling efficiency with phosphonium-based reagents like PyBroP compared to Boc-protected analogs [1]. This class-level advantage can translate to higher yields and purities for difficult peptide bonds, reducing the need for costly re-synthesis and purification steps, thereby streamlining the production of custom peptides for research and early-stage development.

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